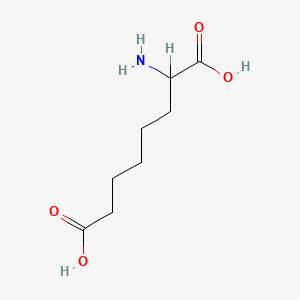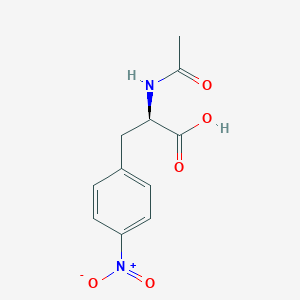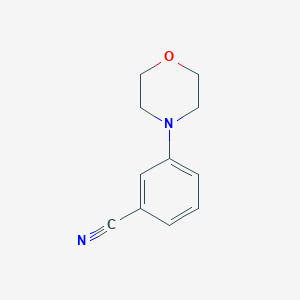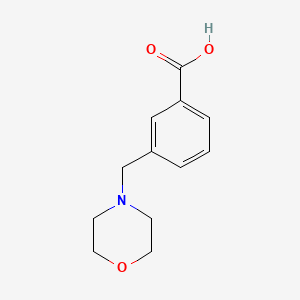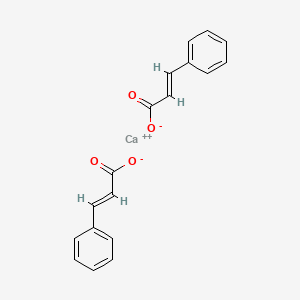
Calcium cinnamate
Vue d'ensemble
Description
Calcium cinnamate is a compound formed by the reaction of calcium and cinnamic acid. Cinnamic acid is an organic compound with the formula C6H5-CH=CH-COOH . It is a white crystalline compound that is slightly soluble in water, and freely soluble in many organic solvents . Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water .
Synthesis Analysis
Cinnamic acid can be synthesized with aromatic amino acids—phenylalanine and tyrosine . It is also synthesized by the base-catalysed condensation of acetyl chloride and benzaldehyde, followed by hydrolysis of the acid chloride product . Calcium is produced by the thermal reduction of lime with aluminum in a retort under vacuum at 1,200°C .Molecular Structure Analysis
Cinnamic acid is an organic compound with the formula C6H5-CH=CH-COOH . Calcium has the same number of outer electrons as magnesium, both having two, so their chemical properties are very similar .Chemical Reactions Analysis
Calcium reacts with oxygen to form a coating of white-gray calcium oxide . It can also burn in the air, producing a brick-red flame . The products are calcium oxide and a small amount of calcium nitride . Calcium can displace hydrogen from acids and water .Physical And Chemical Properties Analysis
Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a melting point of 842°C and a boiling point of 1484°C . Its density is 1.55 g/cm³ . Calcium metal has good ductility, electrical and thermal conductivity .Applications De Recherche Scientifique
Molecular Structure Study
Calcium cinnamate's influence on the electronic structure of cinnamic acid has been examined through spectroscopic techniques, revealing systematic shifts in FT-IR and FT-Raman spectra and regular chemical shifts in protons and carbon nuclei. This study contributes to the understanding of interactions between cinnamate and various ions (Kalinowska, Lewandowski, & Regulska, 2010).
Interaction with Bovine Serum Albumin
Research on cinnamic acid and methyl cinnamate, including calcium cinnamate, has explored their interactions with bovine serum albumin (BSA). The study utilized spectroscopy and nanocalorimetry to understand how these compounds interact with BSA, providing insights important for food industry applications (Nunes et al., 2017).
Anti-Inflammatory Potential
A study focusing on cinnamate-zinc layered hydroxide (ZCA), including calcium cinnamate, demonstrated enhanced anti-inflammatory properties compared to cinnamic acid (CA). The research assessed the effects on inflammatory markers in stimulated macrophage cells, indicating improved solubility and cell specificity of CA when intercalated with nanocarriers (Adewoyin et al., 2015).
Wound Healing Effects
In a study of cinnamic acid's effects on skin wound healing in rabbits, different concentrations of cinnamic acid ointments, including calcium cinnamate, were evaluated for their healing activity. This research demonstrated the potential of cinnamic acid in topical healing agents, with a focus on its ability to enhance wound closure and hydroxyproline levels in tissue samples (Naghavi, Tamri, & Asl, 2021).
Role in Crystal Packing
Investigations into the effect of the cation on crystal packing in cinnamate structures, including calcium cinnamate, showed the formation of two-dimensional layers and ribbons through calcium-anion coordination. This study provided insights into the role of cations and anion substituents in layering within cinnamate structures (Crowther, Chowdhury, & Kariuki, 2008).
Anti-Microbial Properties
Research on the antimicrobial mechanism of cinnamic acid against Pseudomonas fragi focused on the impact of cinnamic acid, including calcium cinnamate, on bacterial growth, cell membrane homeostasis, and cell microstructure. The study emphasized cinnamic acid's ability to induce cell membrane damage as a key antibacterial mechanism (Zhang et al., 2022).
Lipid Metabolism and Antioxidant Defense
A study on the effects of cinnamate on lipid metabolism and antioxidant enzyme activities in high cholesterol-fed rats highlighted its impact on plasma lipid levels and hepatic enzyme activities. This research suggests that cinnamate, including calcium cinnamate, may be beneficial for managing cholesterol levels and enhancing antioxidant defenses (Lee et al., 2003).
Safety And Hazards
Orientations Futures
Calcium-rich mineral waters can contribute significantly to daily calcium intake, particularly for those with lactose intolerance or individuals adhering to plant-based diets . The unique bioavailability of calcium from such waters also appears to enhance absorption, thus potentially offering an advantage over other calcium sources .
Propriétés
IUPAC Name |
calcium;(E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O2.Ca/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCWKNLZGKFYTL-RWUXNGIBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium cinnamate | |
CAS RN |
588-62-5 | |
| Record name | Calcium cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



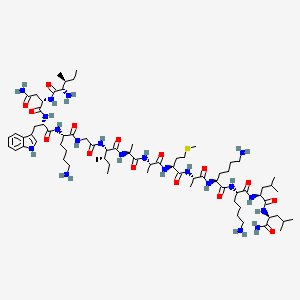
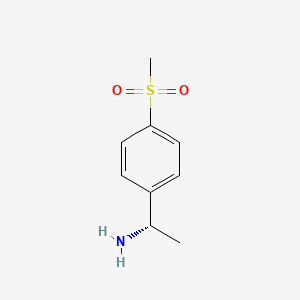
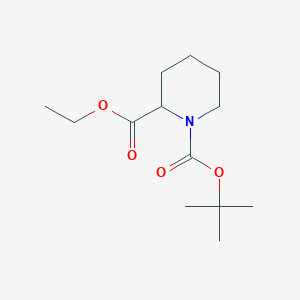
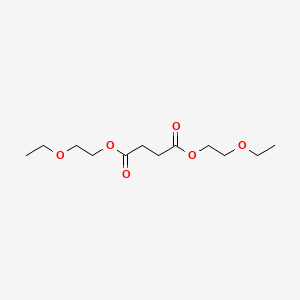
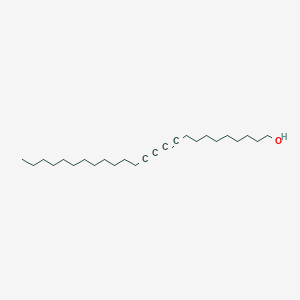
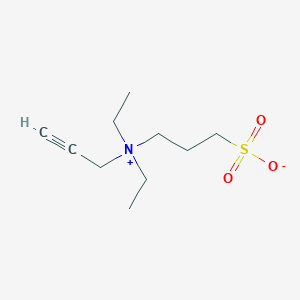
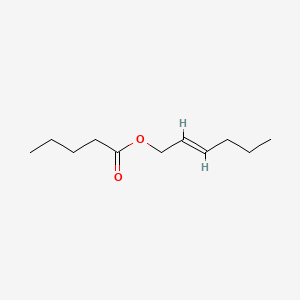
![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)


